

Application Notes and Protocols for the Development of a Neolineine Analytical Standard

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Compound of Interest

Compound Name: *Neolineine*

Cat. No.: *B1181703*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the development and application of a **Neolineine** analytical standard. **Neolineine**, a C19-diterpenoid alkaloid isolated from plants of the *Aconitum* genus, particularly *Aconitum carmichaelii*, is of growing interest for its potential pharmacological activities.^[1] The lack of a readily available and well-characterized analytical standard hinders research and development efforts. These application notes and protocols outline the necessary steps for the isolation, characterization, and quantification of **Neolineine**, providing a framework for establishing a reliable analytical standard. The methodologies are based on established techniques for related diterpenoid alkaloids and are intended to be adapted and validated for **Neolineine**-specific applications.

Chemical and Physical Properties of Neolineine

A thorough understanding of the physicochemical properties of **Neolineine** is fundamental for the development of analytical methods.

Property	Value	Source
CAS Number	112515-37-4	[1]
Molecular Formula	C ₂₃ H ₃₇ NO ₆	[1]
Molecular Weight	423.55 g/mol	Calculated
Boiling Point	587.2 ± 50.0 °C (Predicted)	[1]
Density	1.37 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	13.32 ± 0.70 (Predicted)	[1]
Appearance	Crystalline solid (typical for alkaloids)	[1]
Solubility	Generally soluble in organic solvents like methanol, ethanol, and chloroform; sparingly soluble in water.	General alkaloid property

Experimental Protocols

This protocol is adapted from general methods for extracting diterpenoid alkaloids from Aconitum species.[2]

Materials:

- Dried and powdered roots of Aconitum carmichaelii
- 95% Ethanol (EtOH)
- Petroleum ether
- Ethyl acetate (EtOAc)
- n-Butanol (n-BuOH)
- Silica gel for column chromatography

- Sephadex LH-20
- Chloroform (CHCl₃)
- Methanol (MeOH)
- Ammonia solution (NH₃·H₂O)
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction: Reflux the powdered plant material (e.g., 5 kg) with 95% EtOH (3 x 30 L) for 2 hours for each extraction.
- Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a semi-solid residue.
- Partitioning: Suspend the residue in water and perform successive liquid-liquid extractions with petroleum ether, EtOAc, and n-BuOH. The alkaloid fraction is typically enriched in the n-BuOH layer.
- Column Chromatography (Silica Gel): Concentrate the n-BuOH extract and subject it to silica gel column chromatography. Elute with a gradient of CHCl₃-MeOH (e.g., 50:1 to 1:1) to separate the components into fractions.
- Gel Filtration (Sephadex LH-20): Further purify the fractions containing **Neoline** using a Sephadex LH-20 column with a suitable solvent system (e.g., CHCl₃-MeOH 1:1).
- Preparative HPLC (Optional): For final purification to obtain a high-purity standard, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column and a suitable mobile phase.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation and confirmation of the identity of **Neolineine**. Due to the lack of publicly available assigned spectra for **Neolineine**, the following represents a general approach.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvents (e.g., CDCl₃, CD₃OD)

Procedure:

- Dissolve a small, precise amount of purified **Neolineine** in a suitable deuterated solvent.
- Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
- Assign the chemical shifts of all protons and carbons. These data will serve as the primary identification for the **Neolineine** standard.

Expected ¹³C NMR Chemical Shift Ranges for C₁₉-Diterpenoid Alkaloids:[\[3\]](#)[\[4\]](#)

Carbon Type	Chemical Shift Range (ppm)
Aliphatic CH ₃	10 - 30
Aliphatic CH ₂	20 - 50
Aliphatic CH	30 - 60
Quaternary C	35 - 55
C-O (Alcohols, Ethers)	60 - 90
C-N	40 - 70

Note: These are general ranges and actual values for **Neolineine** will need to be determined experimentally.

2.2.2. Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern of **Neolinine**.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
- Ionization source (e.g., ESI, APCI)

Procedure:

- Dissolve the **Neolinine** standard in a suitable solvent (e.g., methanol).
- Infuse the solution into the mass spectrometer.
- Acquire the high-resolution mass spectrum to determine the exact mass and confirm the molecular formula.
- Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern, which can be used for identification purposes.

This protocol outlines the development of a reversed-phase HPLC method for the quantification of **Neolinine**. This method will require validation according to ICH guidelines.

Instrumentation:

- HPLC system with a UV or DAD detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)
- Data acquisition and processing software

Chromatographic Conditions (to be optimized):

Parameter	Recommended Starting Condition
Mobile Phase	A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient	Start with a gradient of 10-90% B over 30 minutes
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	Scan for optimal wavelength (e.g., 200-400 nm); diterpenoid alkaloids often lack a strong chromophore and may be detected at low UV wavelengths (~210 nm).
Injection Volume	10 µL

Method Validation Parameters:

Parameter	Description	Acceptance Criteria (Typical)
Specificity	Ability to assess the analyte in the presence of other components.	Peak purity index > 0.995
Linearity	Proportionality of response to concentration.	Correlation coefficient (r^2) > 0.999
Range	Concentration interval over which the method is precise, accurate, and linear.	To be determined based on application.
Accuracy	Closeness of test results to the true value.	Recovery of 80-120%
Precision	Repeatability and intermediate precision.	RSD < 2%
Limit of Detection (LOD)	Lowest amount of analyte that can be detected.	Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)	Lowest amount of analyte that can be quantified with acceptable precision and accuracy.	Signal-to-noise ratio of 10:1
Robustness	Capacity to remain unaffected by small variations in method parameters.	No significant change in results with minor variations in flow rate, temperature, etc.

GC-MS can be an alternative or complementary technique for the analysis of **Neoline**, especially after derivatization to increase volatility.

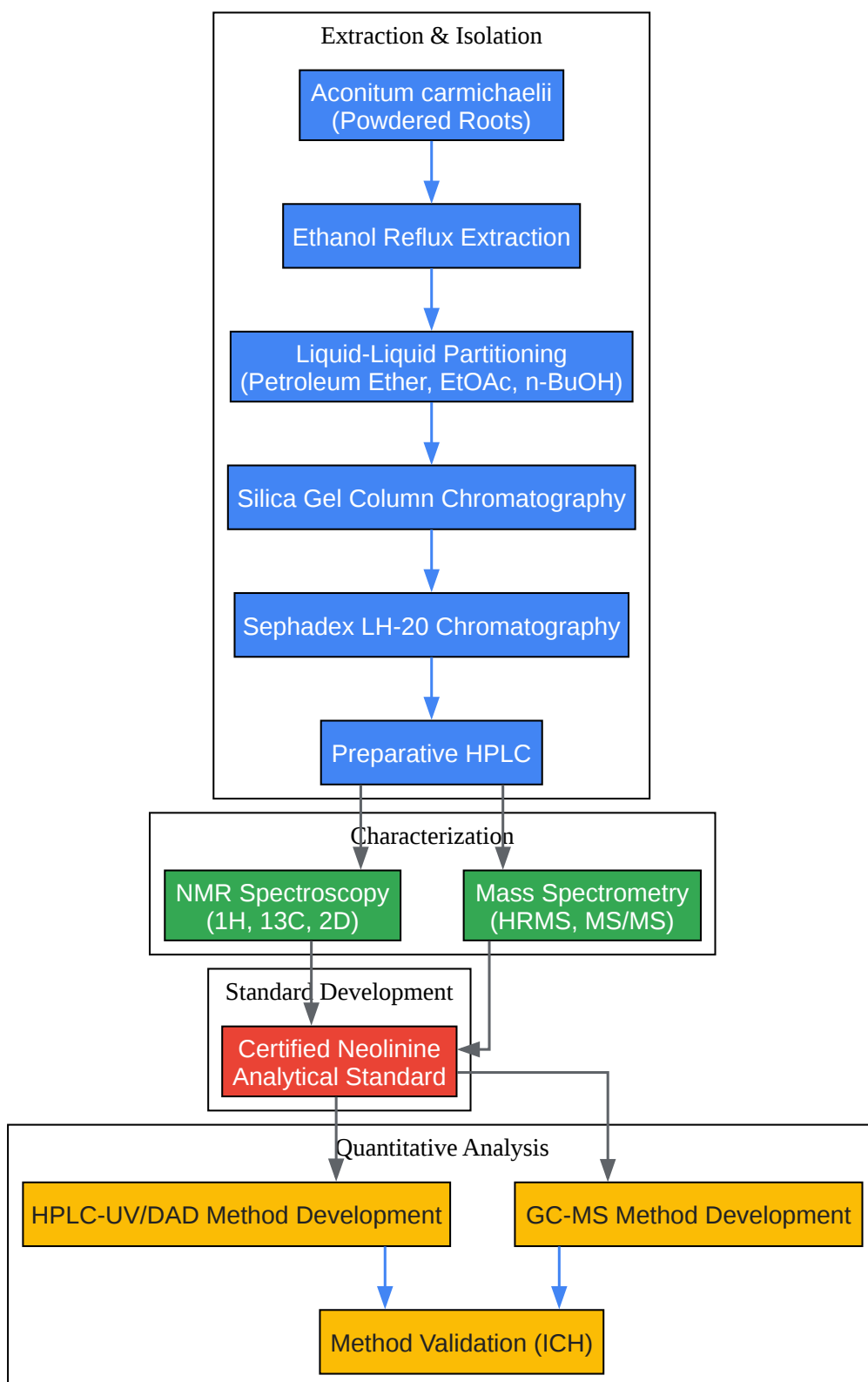
Instrumentation:

- GC-MS system with an autosampler
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)

Procedure:

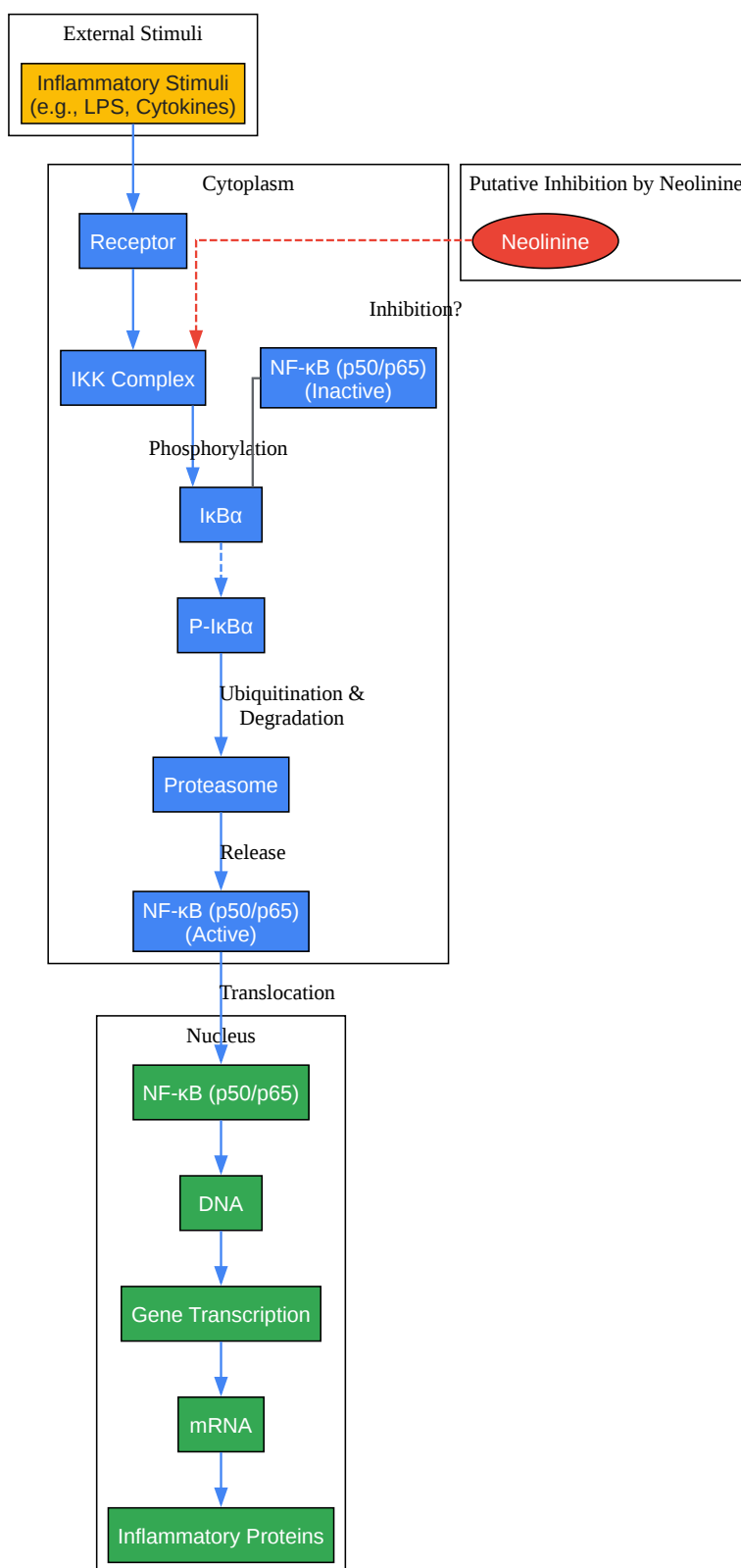
- Derivatization (if necessary): Silylation of hydroxyl groups with an agent like BSTFA can improve volatility and chromatographic peak shape.
- GC Conditions (to be optimized):
 - Injector Temperature: 250 °C
 - Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 50-600

Mandatory Visualizations



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Caption: Workflow for the development of a **Neolineine** analytical standard.



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Caption: Putative inhibitory effect of **Neolinine** on the NF-κB signaling pathway.

Potential Biological Activities and Signaling Pathways

Diterpenoid alkaloids exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects. While specific data for **Neoline** is limited, it is plausible that it shares activities with other C19-diterpenoid alkaloids.

4.1. Anti-Inflammatory Activity: Many terpenoids, including diterpenoids, have been shown to inhibit the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[2][5][6]} This pathway is a key regulator of inflammation. Inhibition of NF- κ B signaling can lead to a reduction in the production of pro-inflammatory cytokines and enzymes. The potential anti-inflammatory action of **Neoline** could be investigated using in vitro models, such as LPS-stimulated macrophages, by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.

4.2. Neuroprotective Effects: Several diterpenoid alkaloids have demonstrated neuroprotective properties.^{[7][8]} The potential neuroprotective effects of **Neoline** could be explored in cell-based models of neurotoxicity or oxidative stress.

4.3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cellular processes like inflammation, proliferation, and apoptosis, and is a known target for some alkaloids.^{[9][10][11][12]} The effect of **Neoline** on the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38) could be investigated to understand its mechanism of action.

Development of a Certified Reference Material (CRM)

Establishing a Certified Reference Material for **Neoline** is crucial for ensuring the accuracy and comparability of analytical results across different laboratories.

Steps for CRM Development:

- **Material Sourcing and Preparation:** Isolate and purify a large batch of **Neoline** to a high degree of purity (>99.5%).

- Homogeneity and Stability Studies: Assess the homogeneity of the bulk material and conduct stability studies under various storage conditions to establish an expiry date.
- Characterization: Use a multi-technique approach for comprehensive characterization, including NMR, MS, HPLC, and elemental analysis.
- Value Assignment: Assign a certified value for purity with a corresponding uncertainty, often through inter-laboratory comparisons.[13][14][15]
- Certification and Documentation: Issue a certificate of analysis that includes all relevant data on the material's properties, certified value, uncertainty, and traceability.

By following these application notes and protocols, researchers can develop a reliable analytical standard for **Neolinine**, paving the way for further investigation into its pharmacological properties and potential therapeutic applications.

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